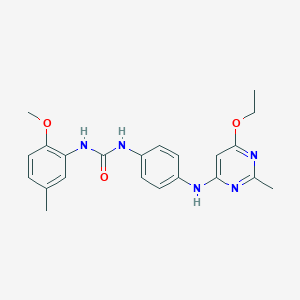

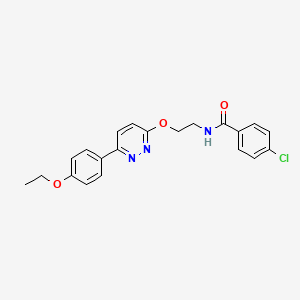

![molecular formula C22H26N2O5S2 B2684916 ethyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 308293-03-0](/img/structure/B2684916.png)

ethyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Ethyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate” is a complex organic compound. It is a derivative of piperidine, a six-membered ring with one nitrogen atom . The compound has a molecular formula of C24H30N2O5S2 and a molecular weight of 490.63.

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized using Gewald synthesis . The synthesis involved refluxing chloroacetamide derivatives with arylamines .Chemical Reactions Analysis

Piperidine derivatives are known to undergo a variety of intra- and intermolecular reactions leading to the formation of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Specific reactions for this compound would depend on the reaction conditions and reagents used.Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidines are essential building blocks in drug discovery. Their derivatives play a crucial role in designing pharmaceuticals. Researchers have explored various synthetic methods to create substituted piperidines, including cyclization, hydrogenation, cycloaddition, and multicomponent reactions . The compound could serve as a scaffold for developing novel drugs targeting specific diseases.

Anticancer Agents

Piperidine-containing compounds have shown promise as anticancer agents. For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives exhibited dual inhibition against anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . Further exploration of this compound’s structural modifications may lead to potent anticancer therapies.

Antiviral Activity

Recent studies have highlighted the antiviral potential of piperidine-based molecules. Isatin–oxadiazole hybrids, some containing piperidine moieties, demonstrated enhanced activity against SARS-CoV-2 . Investigating the antiviral properties of our compound could be valuable in the fight against viral infections.

Natural Product Synthesis

Piperidine alkaloids occur naturally in various plant families. Piperine, an N-acylpiperidine found in Piperaceae plants, exhibits powerful antioxidant properties . Understanding the synthesis of piperidine derivatives can aid in accessing natural products with potential health benefits.

Organocatalysis and Green Chemistry

Efficient synthetic methods for piperidines are essential. Researchers have developed organophotocatalyzed strategies for one-step access to diverse substituted 2-piperidinones from readily available ammonium salts . Our compound could contribute to greener and more sustainable synthetic routes.

Future Directions

Piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research could focus on exploring the biological activities of this compound and its potential applications in medicine.

properties

IUPAC Name |

ethyl 2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O5S2/c1-2-29-22(26)19-17-7-6-8-18(17)30-21(19)23-20(25)15-9-11-16(12-10-15)31(27,28)24-13-4-3-5-14-24/h9-12H,2-8,13-14H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMENWENCOXPDOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

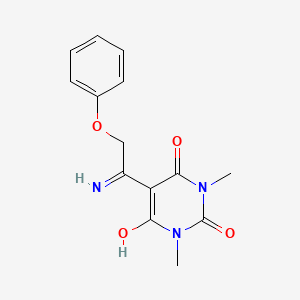

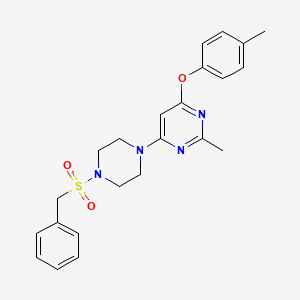

![2-(4-methylphenyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B2684837.png)

![(2E)-2-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidenehydrazinylidene]-1,2-diphenylethanone](/img/structure/B2684838.png)

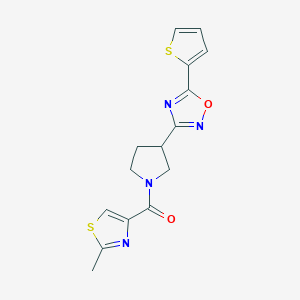

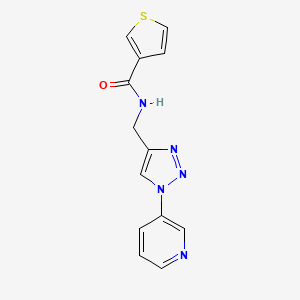

![N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2684842.png)

![N-[(4-sulfamoylphenyl)carbamothioyl]cyclopentanecarboxamide](/img/structure/B2684844.png)

![4-(2-chlorobenzyl)-1-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)

![11-Nitro-6lambda6-thia-7-azatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraene 6-oxide](/img/structure/B2684852.png)

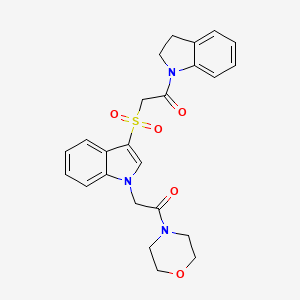

![N-(1,3-benzodioxol-5-yl)-2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanylbutanamide](/img/structure/B2684857.png)